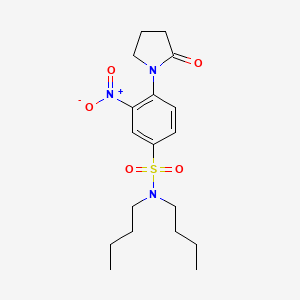

N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

CAS No.: 5137-26-8

Cat. No.: VC16744322

Molecular Formula: C18H27N3O5S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5137-26-8 |

|---|---|

| Molecular Formula | C18H27N3O5S |

| Molecular Weight | 397.5 g/mol |

| IUPAC Name | N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H27N3O5S/c1-3-5-11-19(12-6-4-2)27(25,26)15-9-10-16(17(14-15)21(23)24)20-13-7-8-18(20)22/h9-10,14H,3-8,11-13H2,1-2H3 |

| Standard InChI Key | CXDFDUMRWRURSV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is C₁₈H₂₇N₃O₅S, with a molecular weight of 373.49 g/mol. Its structure integrates three critical functional groups:

-

Sulfonamide backbone: Provides hydrogen-bonding capacity and structural rigidity.

-

Nitro group at position 3: Enhances electron-withdrawing effects, influencing reactivity and binding interactions.

-

2-Oxopyrrolidine ring at position 4: Introduces conformational flexibility and potential for hydrophobic interactions.

-

N,N-Dibutyl substituents: Contribute to lipophilicity, affecting membrane permeability and pharmacokinetics .

Table 1: Key Structural Features and Their Implications

Synthetic Pathways and Optimization

The synthesis of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves multi-step reactions, as inferred from analogous sulfonamide syntheses . A generalized route includes:

Sulfonylation of Aminobenzene Derivatives

Reaction of 3-nitro-4-aminobenzenesulfonyl chloride with dibutylamine under basic conditions yields the N,N-dibutylsulfonamide intermediate. This step typically employs solvents like dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .

Purification and Characterization

Crude products are purified via recrystallization (methanol/water) and characterized using:

-

¹H/¹³C NMR: Key signals include a singlet at δ 7.33 ppm (NH₂ of sulfonamide) and a triplet at δ 6.55 ppm (NH of pyrrolidine) .

-

IR Spectroscopy: Stretching vibrations at ~1150 cm⁻¹ (S=O) and ~1350 cm⁻¹ (N=O) .

Key stability considerations:

-

Photodegradation: Nitro groups increase susceptibility to light-induced decomposition.

-

Hydrolysis: The oxopyrrolidine ring may undergo slow hydrolysis under acidic conditions .

Biological Activity and Mechanism of Action

While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivities:

Anticancer Activity

γ-Amino acid derivatives with sulfonamide groups show IC₅₀ values of 12–45 µM in breast cancer cell lines (MCF-7). Apoptosis induction via caspase-3 activation is hypothesized, though target identification remains ongoing .

Future Directions and Challenges

-

Target Validation: Proteomic studies to identify binding partners (e.g., carbonic anhydrase IX).

-

ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

-

Structural Optimization: Replace the nitro group with less toxic substituents (e.g., cyano).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume